
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole-2,5-dione core. It has been studied for its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrrole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: A similar compound with a furan ring instead of a pyrrole ring.
3,4-Bis(3,4-dimethoxyphenyl)methane: A compound with a methylene bridge instead of a pyrrole ring.
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its pyrrole-2,5-dione core differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
特性
CAS番号 |
653572-66-8 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC名 |
3,4-bis(3,4-dimethoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19NO6/c1-24-13-7-5-11(9-15(13)26-3)17-18(20(23)21-19(17)22)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,21,22,23) |
InChIキー |
HZJYSWGFUMRFAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


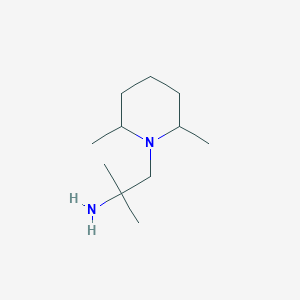

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
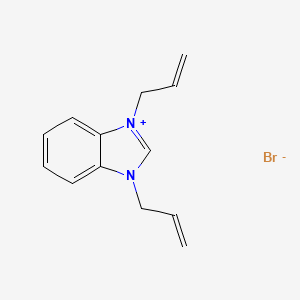
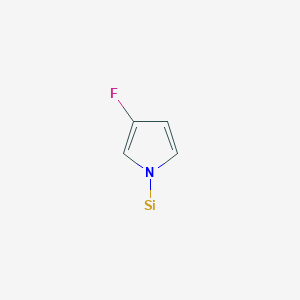
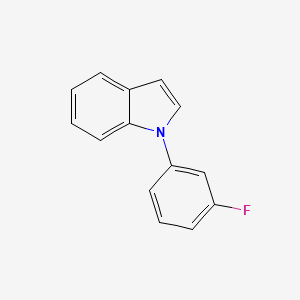
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
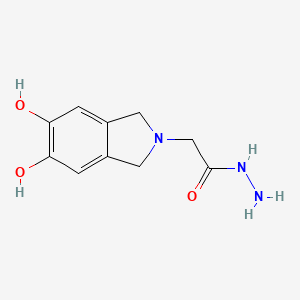



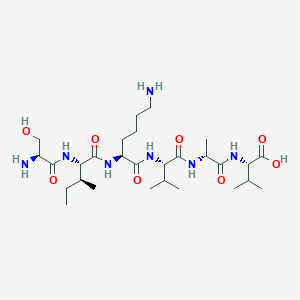
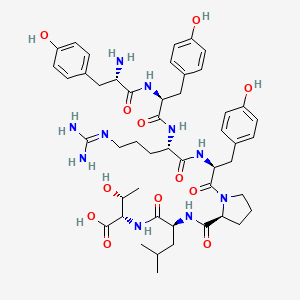
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
